molecular formula C7H10N2OS B12086942 Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- CAS No. 539857-78-8

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-

Cat. No.: B12086942
CAS No.: 539857-78-8
M. Wt: 170.23 g/mol
InChI Key: RQHVXKSEMNIYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- is a heterocyclic organic compound with the molecular formula C7H10N2OS. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a methylsulfinyl group at position 2. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- typically involves a multi-step process. One common method starts with S-methyl-isothiourea hydrochloride, which undergoes condensation with methyl ethyl diketone to form 4,6-dimethyl-2-methylthiopyrimidine. This intermediate is then oxidized using hydrogen peroxide to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis is optimized to enhance yield and reduce costs. The process involves the use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation. The use of phase transfer catalysts like tetrabutylammonium bromide can further improve the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a key intermediate in the synthesis of drugs such as ambrisentan and darusentan, which are used to treat pulmonary hypertension.

    Industry: Utilized in the development of agrochemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts as an intermediate in the synthesis of drugs that target endothelin receptors, thereby modulating vascular tone and reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-(methylsulfonyl)pyrimidine
  • 4,6-dimethyl-2-(methylthio)pyrimidine
  • 4,6-dimethyl-2-(methylsulfanyl)pyrimidine

Uniqueness

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylsulfinyl group provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(2)9-7(8-5)11(3)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHVXKSEMNIYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629303
Record name 2-(Methanesulfinyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539857-78-8
Record name 2-(Methanesulfinyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.